molecular formula C12H11NO4 B14324080 Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate CAS No. 112211-97-9

Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate

Cat. No.: B14324080
CAS No.: 112211-97-9
M. Wt: 233.22 g/mol
InChI Key: BQSMSZMYYTXFSI-UHFFFAOYSA-N
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Description

Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, a five-membered lactam ring, and features both phenyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of phenylacetic acid with an appropriate amine to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The esterification of the carboxyl group is achieved using methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various materials.

Mechanism of Action

The mechanism by which Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-4-phenylpyrrolidine-3-carboxylate
  • Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Uniqueness

Methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

CAS No.

112211-97-9

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2,5-dioxo-4-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-17-12(16)9-8(10(14)13-11(9)15)7-5-3-2-4-6-7/h2-6,8-9H,1H3,(H,13,14,15)

InChI Key

BQSMSZMYYTXFSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(=O)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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